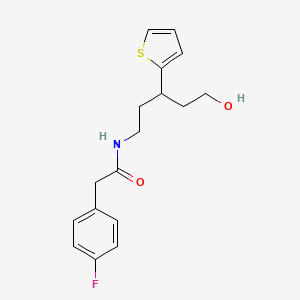

2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, a hydroxy-substituted pentyl chain, and a thiophene ring, making it a versatile molecule for diverse applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, the fluorophenyl group is introduced through electrophilic aromatic substitution.

Synthesis of the Thiophene Derivative: The thiophene ring is synthesized via a series of reactions, including halogenation and subsequent substitution reactions.

Coupling Reaction: The fluorophenyl intermediate is coupled with the thiophene derivative using a suitable coupling agent, such as a palladium catalyst.

Hydroxylation: The hydroxy group is introduced through selective hydroxylation of the pentyl chain.

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted fluorophenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of acetamides, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that modifications in the acetamide structure can enhance its activity against breast cancer cells, suggesting a structure-activity relationship (SAR) that can be optimized for better efficacy .

2. Antimicrobial Properties

The compound has shown promise in antimicrobial applications. A series of experiments have been conducted to evaluate its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound possesses moderate antibacterial activity, which could be further explored for developing new antibiotics .

3. Neuropharmacological Effects

There is emerging evidence suggesting that this acetamide derivative may influence neuropharmacological pathways. Preliminary studies indicate that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .

Biological Research Applications

1. Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes linked to disease mechanisms. For example, it has been evaluated for urease inhibition—a critical target in treating infections caused by Helicobacter pylori. The findings suggest that the compound could serve as a lead structure for developing urease inhibitors with improved potency .

2. Molecular Docking Studies

Computational studies employing molecular docking techniques have been utilized to predict the binding affinity of this compound to various biological targets. These studies provide insights into how structural modifications can enhance interactions with target proteins, which is crucial for drug design .

Material Science Applications

1. Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable candidates for applications in organic electronics. The incorporation of 2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide into organic photovoltaic devices has been explored, showing potential for enhancing charge transport properties .

2. Polymer Synthesis

This compound can also be used as a monomer in the synthesis of novel polymers with tailored properties. Its functional groups allow for further chemical modifications, leading to materials with specific mechanical and thermal characteristics suitable for various industrial applications .

Data Tables

Case Studies

- Anticancer Activity Study : A recent investigation into the anticancer properties of acetamide derivatives revealed that structural modifications significantly impacted their efficacy against breast cancer cell lines. The study employed various assays to assess cell viability and apoptosis induction.

- Antimicrobial Evaluation : In a comprehensive evaluation of antimicrobial activities, this compound was tested against multiple bacterial strains using disk diffusion methods, showing promising results compared to standard antibiotics.

- Molecular Docking Analysis : A computational study utilized molecular docking to assess the binding affinity of the compound with urease enzymes, revealing critical insights into potential inhibition mechanisms.

Mecanismo De Acción

The mechanism of action of 2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-chlorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide

- 2-(4-bromophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide

- 2-(4-methylphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide

Uniqueness

2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Actividad Biológica

Chemical Structure and Properties

- Molecular Formula : C17H20FNO2S

- Molecular Weight : 321.41 g/mol

- Structural Features : The compound features a fluorophenyl group, a thiophenyl moiety, and a hydroxy-pentyl chain, which contribute to its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

Antibacterial Activity

- Mechanism of Action : The compound exhibits bactericidal activity primarily through the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways.

- Minimum Inhibitory Concentration (MIC) : The compound showed significant activity against Gram-positive bacteria with MIC values ranging from 15.625 μM to 125 μM for Staphylococcus aureus and Enterococcus faecalis .

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal properties:

- Activity Against Candida spp. : It surpassed fluconazole in antifungal efficacy with an MIC of approximately 50 μg/mL , indicating a potent action against fungal infections .

Biofilm Inhibition

The ability to inhibit biofilm formation is crucial in treating chronic infections:

- Biofilm Minimum Inhibitory Concentration (MBIC) : The compound displayed moderate-to-good antibiofilm activity against MRSA (MBIC 62.216–124.432 μg/mL) and Staphylococcus epidermidis (MBIC 31.108–62.216 μg/mL), showcasing its potential in preventing biofilm-associated infections .

Study on K562 Cells

A study evaluated the effects of related thiosemicarbazone compounds on K562 cells, revealing that modifications in the chemical structure significantly influenced their cytotoxicity:

- Cell Death Mechanisms : Compounds exhibited a bell-shaped dose-response curve, indicating that at higher concentrations, necrosis became the principal mechanism of cell death rather than apoptosis .

Comparative Analysis of Antimicrobial Agents

A comparative analysis with established antibiotics revealed that 2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide outperformed several conventional agents in both antibacterial and antifungal assays. This positions it as a promising candidate for further development in antimicrobial therapies.

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO2S/c18-15-5-3-13(4-6-15)12-17(21)19-9-7-14(8-10-20)16-2-1-11-22-16/h1-6,11,14,20H,7-10,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRHQBHQHLADAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCNC(=O)CC2=CC=C(C=C2)F)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.